
Dimethyl quinovate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl quinovate is a chemical compound with the molecular formula C32H50O5. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is part of the quinovate family, which is characterized by its quinoline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl quinovate typically involves the reaction of quinoline derivatives with methylating agents. One common method is the methylation of quinoline-2,4-dione derivatives using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale methylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Dimethyl quinovate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinovate oxides.
Reduction: Reduction reactions can convert it into quinovate alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Dimethyl quinovate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl quinovate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to quinoline receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit comparable chemical properties.
Dimethyl fumarate: Although structurally different, it shares some functional similarities in terms of its chemical reactivity
Uniqueness
Dimethyl quinovate is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
6004-11-1 |
|---|---|
Molecular Formula |
C32H50O5 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
dimethyl (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylate |
InChI |
InChI=1S/C32H50O5/c1-19-11-16-31(26(34)36-7)17-18-32(27(35)37-8)21(25(31)20(19)2)9-10-23-29(5)14-13-24(33)28(3,4)22(29)12-15-30(23,32)6/h9,19-20,22-25,33H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,29+,30-,31+,32-/m1/s1 |
InChI Key |
KYBBLRBJABRIJC-CVVYEPHHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


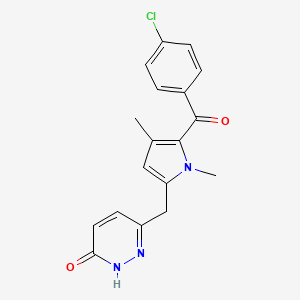
![(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758588.png)


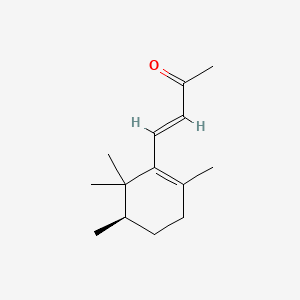
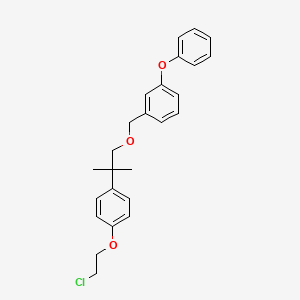
![(2-isopropylthiazol-5-yl)methyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12758608.png)
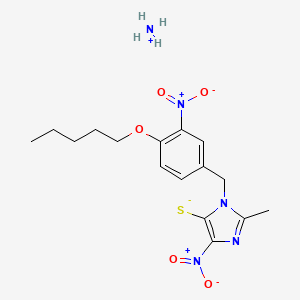
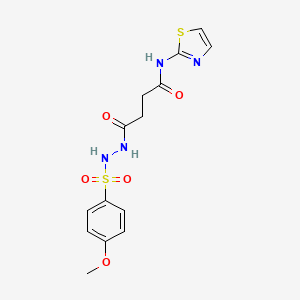
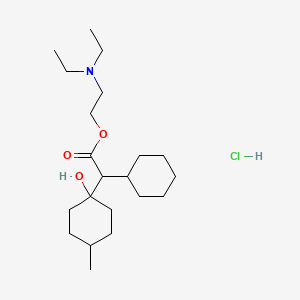

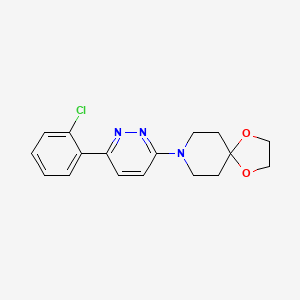
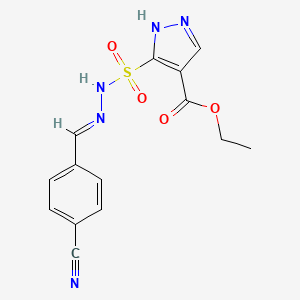
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
